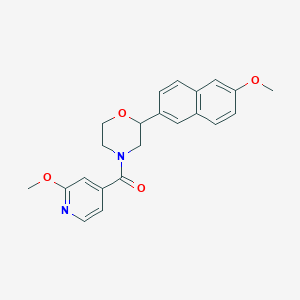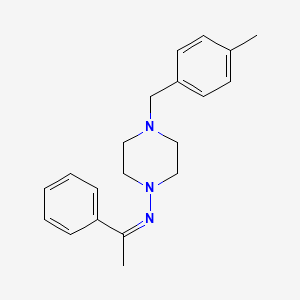
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine, also known as MNI-137, is a small molecule that has gained increasing attention in the scientific community due to its potential therapeutic applications. MNI-137 has been shown to exhibit promising anti-tumor activity, making it a potential candidate for cancer treatment.
Mechanism of Action
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine is believed to exert its anti-tumor effects through multiple mechanisms. One proposed mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and ultimately leads to cell death. This compound has also been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in tumor growth and development.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, this compound exhibits potent anti-tumor activity at low concentrations, making it a potentially effective therapeutic agent. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.
Future Directions
There are several potential future directions for research on 4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's anti-tumor activity, which may help to identify additional targets for cancer therapy. Finally, studies are needed to evaluate the safety and efficacy of this compound in vivo, which will be critical for its eventual translation into clinical use.
Synthesis Methods
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine can be synthesized using a multistep process involving the reaction of 2-methoxyisonicotinic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-methoxy-2-naphthol. The final step involves the reaction of the resulting intermediate with morpholine to yield this compound.
Scientific Research Applications
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied for its anti-tumor activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated this compound's anti-tumor activity, with significant tumor growth inhibition observed in mouse models.
properties
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-6-5-15-11-17(4-3-16(15)12-19)20-14-24(9-10-28-20)22(25)18-7-8-23-21(13-18)27-2/h3-8,11-13,20H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFPPJBSNMWMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC(=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine oxalate](/img/structure/B5436792.png)
![{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5436795.png)
![2-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-imidazol-2-yl}-6-methylpyridine](/img/structure/B5436802.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5436820.png)
![N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5436829.png)
![5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5436837.png)


![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436863.png)
![N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5436869.png)
![8-[(3,4-dimethylphenoxy)acetyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5436893.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5436896.png)
